REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2[N:8]=[C:9](S)[O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:14])=O>CN(C)C=O>[Cl:14][C:9]1[O:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([F:1])[C:7]=2[N:8]=1
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC2=C1N=C(O2)S
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry at room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified with flash column chromatography on silica eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from n-heptane and ethyl acetate
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC2=C(N1)C(=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 434 mg | |
YIELD: PERCENTYIELD | 76.4% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |